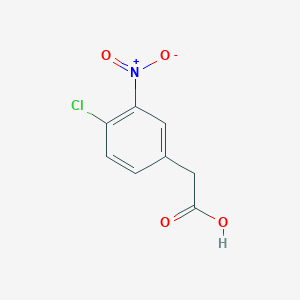

4-Chloro-3-nitrophenylacetic acid

Descripción general

Descripción

4-Chloro-3-nitrophenylacetic acid is an organic compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol . It appears as a white to off-white solid and is characterized by a phenyl ring attached to a carboxylic acid group, which in turn is attached to a chlorine atom and a nitro group . This compound is used primarily in research and industrial applications.

Métodos De Preparación

The synthesis of 4-Chloro-3-nitrophenylacetic acid typically involves the nitration of 4-chlorophenylacetic acid. The process begins with the chlorination of phenylacetic acid to produce 4-chlorophenylacetic acid. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and concentrated nitric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the 3-position of the phenyl ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

4-Chloro-3-nitrophenylacetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. For example, reacting with sodium methoxide can replace the chlorine with a methoxy group.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and sulfuric acid. Major products formed from these reactions include 4-amino-3-nitrophenylacetic acid, 4-methoxy-3-nitrophenylacetic acid, and various esters .

Aplicaciones Científicas De Investigación

4-Chloro-3-nitrophenylacetic acid is used in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: It is used in biochemical assays to study enzyme activities and protein interactions.

Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-nitrophenylacetic acid depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used .

Comparación Con Compuestos Similares

4-Chloro-3-nitrophenylacetic acid can be compared with similar compounds such as:

4-Chlorophenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrophenylacetic acid: Lacks the chlorine atom, affecting its reactivity and applications.

4-Amino-3-nitrophenylacetic acid:

The uniqueness of this compound lies in its combination of a chlorine atom and a nitro group on the phenyl ring, which provides distinct reactivity and versatility in various chemical and biological applications.

Actividad Biológica

4-Chloro-3-nitrophenylacetic acid (CAS Number: 37777-68-7) is an organochlorine compound characterized by the presence of both chlorinated and nitro functional groups on a phenyl ring. This unique structure contributes to its diverse biological activities and applications in various fields, including agriculture and pharmaceuticals.

- Chemical Formula : CHClNO

- Molecular Weight : 216.59 g/mol

- IUPAC Name : (4-chloro-3-nitrophenyl)acetic acid

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be categorized into beneficial effects, particularly in agriculture, and potential toxicities that raise environmental and health concerns.

1. Herbicidal Properties

This compound has been identified as an effective herbicide. Its mechanism involves inhibiting specific enzymes in plants, disrupting metabolic pathways crucial for growth. Studies have shown that it can selectively target weed species while minimizing damage to crops, making it a valuable tool in agricultural management.

2. Enzyme Inhibition

The compound is utilized in biochemical assays to study enzyme activities. It acts as a substrate or inhibitor for various enzymes, allowing researchers to investigate enzyme kinetics and interactions with proteins. This application is significant in drug development and understanding metabolic diseases .

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound demonstrated its effectiveness against several common weed species. The results indicated a significant reduction in weed biomass when applied at optimal concentrations, showcasing its potential for use in sustainable agriculture.

| Weed Species | Application Rate (g/ha) | Biomass Reduction (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Echinochloa crus-galli | 150 | 78 |

| Chenopodium album | 100 | 65 |

Case Study 2: Enzyme Interaction

In a biochemical assay investigating the inhibition of acetylcholinesterase (AChE), this compound was found to significantly inhibit enzyme activity at micromolar concentrations. This suggests potential applications in neuropharmacology and the development of AChE inhibitors for treating neurological disorders.

| Concentration (µM) | AChE Activity (% Inhibition) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The nitro group can participate in electrophilic interactions with nucleophiles at the active sites of enzymes.

- Cellular Signaling Disruption : The compound may interfere with cellular signaling pathways, affecting processes such as cell division and apoptosis in both plant and animal cells.

Toxicological Considerations

Despite its beneficial applications, the potential toxicity of this compound raises concerns. Toxicological studies have indicated that high concentrations can lead to cytotoxic effects in mammalian cell lines, highlighting the need for careful handling and application regulations .

Propiedades

IUPAC Name |

2-(4-chloro-3-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXCECMNMNJYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958824 | |

| Record name | (4-Chloro-3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-68-7 | |

| Record name | (4-Chloro-3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-nitrophenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.